molecular formula C16H16O B10756857 2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol CAS No. 19566-72-4

2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol

Cat. No.: B10756857
CAS No.: 19566-72-4
M. Wt: 224.30 g/mol
InChI Key: PAHKYLUYTGBFNW-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol belongs to the class of organic compounds known as stilbenes. Stilbenes are derived from the common phenylpropene skeleton and are characterized by a 1,2-diphenylethylene moiety. The introduction of hydroxyl groups to a phenyl ring leads to stilbenoids .

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol. One common method involves the hydroxylation of 2,6-dimethylphenol (also known as 2,6-xylenol) using reagents like hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields the desired compound.

Industrial Production: In industrial settings, this compound may be produced through similar hydroxylation processes. specific industrial-scale methods and conditions are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Reactivity: 2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol can undergo various chemical reactions:

    Oxidation: It can be oxidized to form quinones or other derivatives.

    Reduction: Reduction reactions may yield dihydroxy compounds.

    Substitution: Substituents can be introduced at the phenolic hydroxyl group.

    Condensation: It can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions:

    Hydroxylation: Hydrogen peroxide, peracids, or metal-catalyzed hydroxylation agents.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Acid chlorides, alkyl halides.

    Condensation: Aldehydes or ketones.

Major Products: The major products depend on the specific reaction conditions. For example, oxidation may yield quinones, while reduction leads to dihydroxy derivatives.

Scientific Research Applications

2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol finds applications in various fields:

    Chemistry: As a precursor for other compounds.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for therapeutic effects.

    Industry: Used in the synthesis of polymers and other materials.

Comparison with Similar Compounds

While 2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol is unique due to its specific substitution pattern, it shares similarities with other stilbenes and phenolic compounds. Some similar compounds include:

Properties

CAS No.

19566-72-4

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol

InChI

InChI=1S/C16H16O/c1-12-10-15(11-13(2)16(12)17)9-8-14-6-4-3-5-7-14/h3-11,17H,1-2H3/b9-8+

InChI Key

PAHKYLUYTGBFNW-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.